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molecular formula C11H8BrFO B8652958 2-bromo-5-(4-fluorobenzyl)furan CAS No. 154355-81-4

2-bromo-5-(4-fluorobenzyl)furan

Cat. No. B8652958
M. Wt: 255.08 g/mol
InChI Key: DPQLBSFOSNSPBP-UHFFFAOYSA-N
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Patent
US05616596

Procedure details

To a -30° C. solution of 2-(4-fluorophenylmethyl)furan, prepared as in step 1 (32.0 g, 0.18 mol) in anhydrous DMF (60 mL) was added a solution of bromine (28.9 g, 0.18 mol) in CH2Cl2 (250 mL). The mixture was stirred for 0.5 hours at -10° C. and poured into pentane (1600 mL). The penlane was then decanted from the dark colored insoluble layer. Evaporation of the pentane gave the crude product which was purified by flash-chromatography on silica gel eluting with penlane to provide 2-Bromo-5-(4-fluorophenylmethyl)furan as a cream colored solid in a yield of 8.87 g (19.2%).
Name
2-(4-fluorophenylmethyl)furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.[Br:14]Br.CCCCC>CN(C=O)C.C(Cl)Cl>[Br:14][C:11]1[O:10][C:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
2-(4-fluorophenylmethyl)furan
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CC=1OC=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
28.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1600 mL
Type
reactant
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hours at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The penlane was then decanted from the dark colored insoluble layer
CUSTOM
Type
CUSTOM
Details
Evaporation of the pentane
CUSTOM
Type
CUSTOM
Details
gave the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash-chromatography on silica gel eluting with penlane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1OC(=CC1)CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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